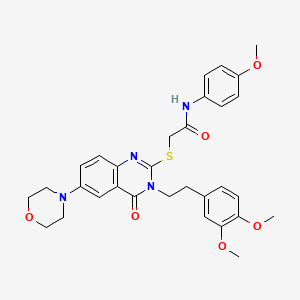

2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide" is a derivative of quinazolinone, a class of compounds known for their broad biological activities. The structure of this compound suggests potential pharmacological properties, as it contains a dihydroquinazolinone core, which is often associated with antifungal and anticancer activities, as well as morpholine and methoxyphenyl groups that could influence its bioactivity and pharmacokinetics.

Synthesis Analysis

The synthesis of related quinazolinone derivatives typically involves a multi-step process. For instance, the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate was achieved through a green synthetic procedure involving a two-step process starting from anthranilic acid. The first step included the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one using deep eutectic solvents (DES) and the second step involved S-alkylation under microwave-induced reaction conditions, yielding the final product with a 59% yield . This approach highlights the potential for environmentally friendly synthesis routes for such compounds.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by a fused bicyclic system consisting of a benzene ring joined to a pyrimidine ring. The presence of substituents like morpholine and methoxy groups can significantly affect the molecule's electronic distribution, conformation, and overall three-dimensional shape, which in turn can influence its interaction with biological targets. The molecular modeling studies of similar compounds have been conducted to understand their binding affinities and interactions with enzymes such as methionine synthase, which is overexpressed in certain tumor cells .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including alkylation, acylation, and coupling reactions. The synthesis of these compounds often involves the formation of amide bonds, as seen in the synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which were synthesized using dicyclohexylcarbodiimide (DCC) and azide coupling methods . These reactions are crucial for introducing different functional groups that can modulate the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. For example, the introduction of a gem-dimethyl group on the morpholin-2-one core of a related compound improved its plasmatic stability while maintaining antifungal activity . These properties are essential for the pharmacokinetic profile of the compounds and can affect their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Applications De Recherche Scientifique

Structural Insights and Molecular Interactions

The study of structural aspects of amide-containing isoquinoline derivatives, including those similar in structure to 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide, reveals insights into their formation and properties when interacting with various acids. These compounds can form gels or crystalline solids depending on the type of acid used, indicating a potential for forming diverse structural arrangements with applications in material science and pharmaceutical formulation (Karmakar et al., 2007).

Antitumor Activity

Research into novel 3-benzyl-substituted-4(3H)-quinazolinones has shown significant broad-spectrum antitumor activity, suggesting that derivatives of 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide may hold potential as antitumor agents. The compounds displayed potency against various cancer cell lines, underscoring their therapeutic potential in oncology (Al-Suwaidan et al., 2016).

Antifungal and Antimicrobial Properties

Derivatives of 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide exhibit promising antifungal and antimicrobial activities. This is evidenced by compounds showing fungicidal effects against Candida and Aspergillus species, indicating their potential in treating fungal infections and contributing to the development of new antifungal therapies (Bardiot et al., 2015).

Synthesis and Molecular Docking

Studies focusing on the synthesis and molecular docking of similar compounds provide valuable insights into their potential interactions with biological targets. For instance, the comprehensive structural and vibrational study of related compounds, combined with molecular docking, suggests their potential inhibitory activity against specific protein complexes. This indicates a route for exploring these compounds in drug discovery, particularly in targeted therapies against cancer and other diseases (El-Azab et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O6S/c1-38-24-8-5-22(6-9-24)32-29(36)20-42-31-33-26-10-7-23(34-14-16-41-17-15-34)19-25(26)30(37)35(31)13-12-21-4-11-27(39-2)28(18-21)40-3/h4-11,18-19H,12-17,20H2,1-3H3,(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGANFUPXIWLLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2514770.png)

![N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2514773.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514782.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)